5-Bromo-2-methyl-6-morpholinonicotinic acid
CAS No.: 1443288-75-2
Cat. No.: VC20143169
Molecular Formula: C11H13BrN2O3
Molecular Weight: 301.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443288-75-2 |
|---|---|
| Molecular Formula | C11H13BrN2O3 |
| Molecular Weight | 301.14 g/mol |
| IUPAC Name | 5-bromo-2-methyl-6-morpholin-4-ylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H13BrN2O3/c1-7-8(11(15)16)6-9(12)10(13-7)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H,15,16) |
| Standard InChI Key | UVUJAVRCNMDJRB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(C=C1C(=O)O)Br)N2CCOCC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s pyridine core is substituted with three functional groups:
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A bromine atom at the 5-position, conferring electrophilic reactivity for further chemical modifications .
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A methyl group at the 2-position, enhancing steric stability and influencing lipophilicity.
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A morpholine ring at the 6-position, contributing to hydrogen-bonding capabilities and metabolic resistance .
The carboxylic acid group at the 3-position enables participation in acid-base reactions and salt formation, broadening its applicability in drug formulation .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.14 g/mol |
| SMILES Notation | C1COCCN1C2=C(C=C(C=N2)Br)C(=O)O |
| InChI Key | UVUJAVRCNMDJRB-UHFFFAOYSA-N |
Physicochemical Characteristics
While experimental data on melting/boiling points remain limited, predictive models estimate:
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Boiling Point: ~346°C (analogous to 6-(methylamino)nicotinic acid ).
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Solubility: Moderate in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid and morpholine groups .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of nicotinic acid derivatives:
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Bromination: Electrophilic aromatic substitution introduces bromine at the 5-position using or under controlled conditions.
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Morpholine Substitution: Nucleophilic aromatic displacement replaces a leaving group (e.g., chloride) at the 6-position with morpholine.
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Methylation: A Friedel-Crafts alkylation or direct alkyl halide reaction installs the methyl group at the 2-position.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Bromination | , FeCl₃, 60°C, 12h | Use of Lewis acids to enhance regioselectivity |
| Morpholine | Morpholine, K₂CO₃, DMF, 100°C, 24h | Microwave-assisted synthesis reduces time |
| Methylation | , NaH, THF, 0°C→RT | Low temperatures minimize side reactions |
Challenges in Scalability
Key hurdles include:
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Regioselectivity: Competing substitutions during bromination require precise stoichiometry.
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Purification: Separation of by-products (e.g., di-brominated analogs) demands advanced chromatography .
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Cost Efficiency: Morpholine’s hygroscopic nature complicates large-scale handling.
Pharmacological Significance
Mechanism of Action
The compound binds nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, with higher affinity than unsubstituted nicotinic acids. This interaction modulates dopamine and glutamate release, implicating it in:
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Cognitive Enhancement: Preclinical models show improved memory retention in rodents.
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Neuroprotection: Attenuates oxidative stress in neuronal cultures via NMDA receptor inhibition.
Neurological Disorders
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Alzheimer’s Disease: Reduces β-amyloid aggregation in vitro (IC₅₀ = 12 µM).
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Parkinson’s Disease: Enhances dopaminergic signaling in MPTP-induced models.
Oncology
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Apoptosis Induction: Activates caspase-3 in glioblastoma cells (EC₅₀ = 8 µM).
Comparative Analysis with Analogues
vs. 6-(Methylamino)nicotinic Acid (CAS 262296-02-6)
| Parameter | 5-Bromo-2-methyl-6-morpholinonicotinic Acid | 6-(Methylamino)nicotinic Acid |
|---|---|---|
| Molecular Weight | 301.14 g/mol | 152.15 g/mol |
| Receptor Affinity (nAChR) | ||
| Metabolic Stability |
The bromine and morpholine groups in the former confer superior pharmacokinetics and target engagement .
Future Directions and Challenges
Research Priorities
Industrial Collaboration
Custom synthesis services (e.g., Biosynce , EvitaChem) now offer gram-scale production, though costs remain prohibitive for academic labs .
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